molecular formula C11H13FO4S B13984009 Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate CAS No. 129599-92-4

Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate

Cat. No.: B13984009
CAS No.: 129599-92-4
M. Wt: 260.28 g/mol
InChI Key: PVLZNTGFLZIOLY-UHFFFAOYSA-N
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Description

Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate is an organic compound that features a unique combination of functional groups, including a fluoro, methoxy, and sulfinyl group attached to a benzene ring, along with an ethyl acetate moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate typically involves multi-step organic reactions. One common method starts with the fluorination of 4-methoxybenzene, followed by sulfoxidation to introduce the sulfinyl group. The final step involves esterification with ethyl acetate under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ethyl fluoro(4-methoxybenzene-1-sulfonyl)acetate.

    Reduction: Formation of ethyl fluoro(4-methoxybenzene-1-sulfanyl)acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate involves its interaction with various molecular targets. The sulfinyl group can act as an electrophile, while the fluoro and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect specific pathways in biological systems, making the compound of interest for further study.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl fluoro(4-methoxybenzene-1-sulfonyl)acetate
  • Ethyl fluoro(4-methoxybenzene-1-sulfanyl)acetate
  • Ethyl fluoro(4-methoxybenzene-1-sulfinyl)propionate

Uniqueness

Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate is unique due to the presence of the sulfinyl group, which imparts distinct reactivity compared to its sulfonyl and sulfanyl analogs

Properties

CAS No.

129599-92-4

Molecular Formula

C11H13FO4S

Molecular Weight

260.28 g/mol

IUPAC Name

ethyl 2-fluoro-2-(4-methoxyphenyl)sulfinylacetate

InChI

InChI=1S/C11H13FO4S/c1-3-16-11(13)10(12)17(14)9-6-4-8(15-2)5-7-9/h4-7,10H,3H2,1-2H3

InChI Key

PVLZNTGFLZIOLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(F)S(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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